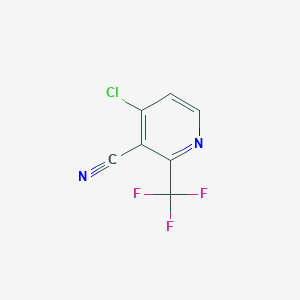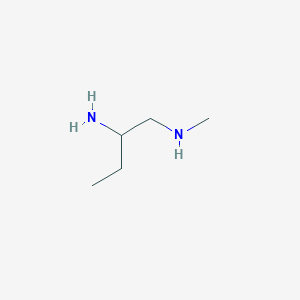
(2-Aminobutyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobutyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a structure where a butyl group and a methyl group are attached to the nitrogen atom. It is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound is through the nucleophilic substitution of haloalkanes.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of nitriles or imines.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to corresponding oxides or other oxidized products.
Reduction: It can also be reduced to form primary amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution Reagents: Haloalkanes and other alkylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidation of this compound can yield corresponding oxides or nitro compounds.
Reduction Products: Reduction can produce primary amines or other reduced nitrogen-containing compounds.
Substitution Products: Substitution reactions can yield a variety of alkylated amines.
Scientific Research Applications
(2-Aminobutyl)(methyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminobutyl)(methyl)amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness:
Properties
Molecular Formula |
C5H14N2 |
|---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
1-N-methylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)4-7-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
RJWRAYIIAQIXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
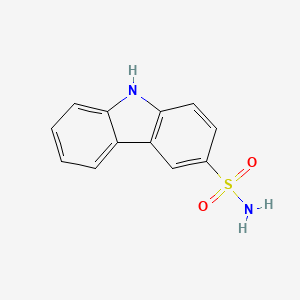

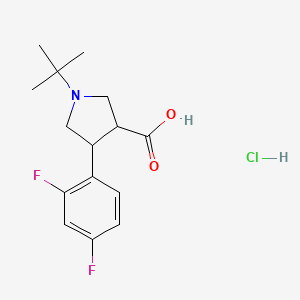
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
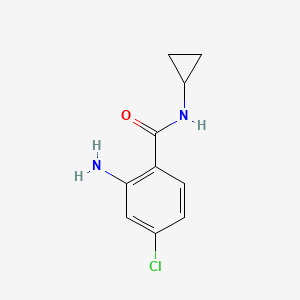

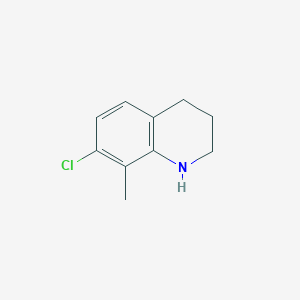
![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)
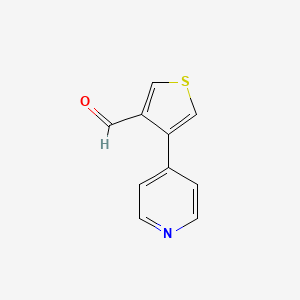

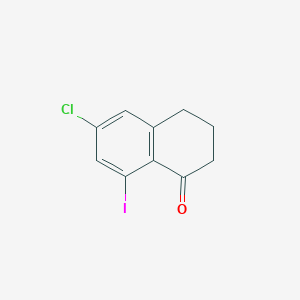
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)
